Fluorination Density and Capacity in 6-Pentafluoroethyl-5-trifluoromethyl-nicotinonitrile vs. Mono-Fluorinated Analogs
The target compound contains 8 fluorine atoms (8F) across two distinct fluorinated groups (-C2F5 and -CF3), representing a significantly higher fluorination density compared to common mono-fluorinated nicotinonitrile analogs like 6-(trifluoromethyl)nicotinonitrile (3F) or 5-(trifluoromethyl)nicotinonitrile (3F). This higher number of fluorine atoms, achieved without increasing the number of hydrogen bond donors, directly enhances the electron-withdrawing character of the scaffold and its metabolic stability . The molecular weight increase to 290.11 g/mol from 172.11 g/mol for the 6-CF3 analog is a direct proxy for this property enhancement, placing the compound in a differentiated class of ultra-fluorinated building blocks [1].
| Evidence Dimension | Fluorination Density (Number of F atoms / Molecular Weight) |
|---|---|
| Target Compound Data | 8 F atoms / 290.11 g/mol |
| Comparator Or Baseline | 6-(Trifluoromethyl)nicotinonitrile: 3 F atoms / 172.11 g/mol |
| Quantified Difference | +5 F atoms; +118.0 g/mol molecular weight |
| Conditions | Structural analysis from CAS registry data (PubChem, ChemSpider) |
Why This Matters
A higher fluorine count and molecular weight directly correlate with enhanced metabolic stability and lipophilicity, which are critical for a compound's performance as a pharmaceutical intermediate, making it a more versatile choice than its mono-fluorinated counterparts.
- [1] Chemsrc. 216431-85-5 CAS No.: 6-(Trifluoromethyl)nicotinonitrile. C7H3F3N2, MW 172.11. https://www.chemwhat.com/6-trifluoromethyl-nicotinonitrile-cas-216431-85-5 View Source
